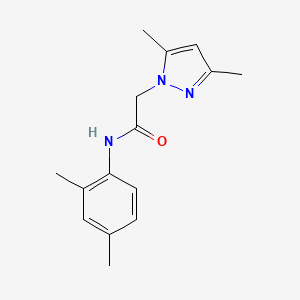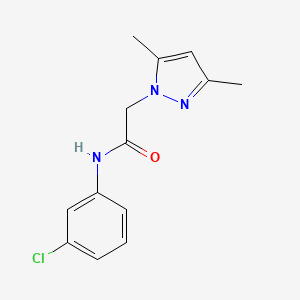
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a synthetic compound that belongs to the class of thioureas. It has been widely studied for its potential applications in various fields, including agriculture, medicine, and environmental science.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In agriculture, it has been shown to inhibit the activity of chitin synthase, an enzyme essential for the growth and development of fungi and insects. In medicine, it has been shown to inhibit the activity of various kinases and transcription factors, leading to the suppression of cancer cell growth and inflammation. In environmental science, it has been shown to form complexes with heavy metals, leading to their precipitation and removal from water.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application and dosage. In agriculture, it has been shown to inhibit the growth and development of fungi and insects, leading to improved crop yields. In medicine, it has been shown to suppress cancer cell growth and inflammation, leading to improved health outcomes. In environmental science, it has been shown to remove heavy metals from contaminated water, leading to improved water quality.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its synthetic accessibility, broad range of potential applications, and well-characterized properties. However, it also has some limitations, including its potential toxicity, limited solubility, and potential for environmental contamination.
将来の方向性
There are several future directions for the study of N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea. In agriculture, further research is needed to optimize its fungicidal and insecticidal properties and to develop more sustainable crop protection strategies. In medicine, further research is needed to investigate its potential as a therapeutic agent for various diseases and to develop more targeted delivery methods. In environmental science, further research is needed to optimize its ability to remove heavy metals from contaminated water and to develop more efficient and cost-effective water treatment methods.
In conclusion, N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic compound with promising potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and to develop more effective and sustainable applications.
合成法
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline and 3-pyridinemethanol with thiourea. The reaction is typically carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield and purity of the product can be optimized by adjusting the reaction parameters.
科学的研究の応用
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to have fungicidal and insecticidal properties, making it a promising candidate for crop protection. In medicine, it has been investigated for its anti-cancer and anti-inflammatory activities, as well as its potential as a therapeutic agent for diabetes and neurodegenerative diseases. In environmental science, it has been studied for its ability to remove heavy metals from contaminated water.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-4-11(15)6-12(5-10)18-13(19)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKSJQBJFBQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)